5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide
Description
5-Bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide is a synthetic small molecule characterized by a brominated furan ring linked to a pyrimidine scaffold via a carboxamide bridge. The furan-2-carboxamide core is substituted with a bromine atom at the 5-position, which likely enhances electrophilic reactivity and influences binding interactions . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins with hydrophobic or π-π stacking interactions.
Properties
IUPAC Name |
5-bromo-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-17(2)11-5-6-14-10(16-11)7-15-12(18)8-3-4-9(13)19-8/h3-6H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNHGCICVWQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions may introduce new functional groups such as amines or ethers .
Scientific Research Applications
5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 4-(dimethylamino)pyrimidine group distinguishes it from analogues with phenyl or sulfonyl substituents (e.g., ). This pyrimidine moiety may enhance binding to nucleotide-binding domains in enzymes or receptors .
Molecular Weight and Solubility: The target compound (328.18 g/mol) is lighter than sulfonyl-containing analogues (e.g., 458.35 g/mol for ), suggesting better membrane permeability. However, the dimethylamino group may improve aqueous solubility compared to non-polar derivatives like .
Synthetic Flexibility :
- The bromine atom on the furan ring (common across all compounds) serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura in ). This feature is critical for generating libraries of analogues .
Crystallographic and Conformational Data
- The pyrimidine ring in the target compound likely adopts a planar conformation, similar to sulfonamide-pyrimidine derivatives resolved using SHELX software (e.g., ). This geometry facilitates π-stacking in protein-binding pockets.
- In contrast, the allyloxy group in introduces conformational flexibility, which could reduce binding affinity compared to rigid pyrimidine-based scaffolds .
Biological Activity
5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide is a novel chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound features a furan ring, a carboxamide group, and a dimethylamino-substituted pyrimidine moiety, which contribute to its unique properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 325.16 g/mol. The presence of bromine in its structure may enhance its reactivity and biological interactions, making it a subject of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 325.16 g/mol |
| Structure | Chemical Structure |
Preliminary studies indicate that this compound exhibits promising activities against various cancer cell lines. The compound is hypothesized to function through the inhibition of specific enzymes or pathways involved in tumor growth. The dimethylamino group may enhance solubility and permeability, critical factors for bioavailability.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, indicating better growth inhibition than the standard drug 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM for MCF-7 and MDA-MB-231 cells, respectively .
- Mechanism of Induction : The compound has been reported to induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by increased levels of caspase 9 in treated samples .
- Selectivity Index : It displayed a favorable selectivity index against cancer cells compared to normal cells, suggesting its potential as a targeted therapy .
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):
- Pyrimidine Derivatives : Compounds structurally related to this compound were evaluated for their anticancer properties. For example, analogs with different substitutions showed varying degrees of activity against lung and cervical cancer cell lines .
Safety Profile
Toxicity studies conducted on animal models have indicated that this compound did not exhibit acute toxicity at doses up to 2000 mg/kg . This safety profile is essential for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
